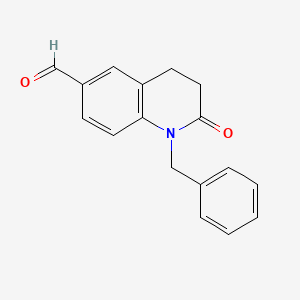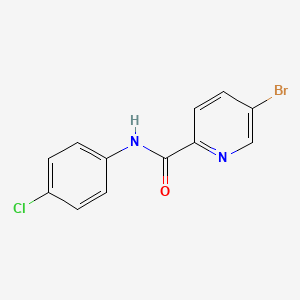
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound includes a quinoline core with a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For example, using dimethoxymethane with phenylethylamine in the presence of hydrochloric acid at elevated temperatures can yield the desired product .
Analyse Chemischer Reaktionen
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be compared with other similar compounds such as:
1-Benzyl-2-oxo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Contains additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-12-14-6-8-16-15(10-14)7-9-17(20)18(16)11-13-4-2-1-3-5-13/h1-6,8,10,12H,7,9,11H2 |
InChI-Schlüssel |
JVPXCSOXUJYMNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [(5-chloro-2-nitrophenyl)methyl]carbamate](/img/structure/B8611386.png)
![[3-(4-Chloro-phenyl)-propionylamino]-acetic acid](/img/structure/B8611396.png)

methanone](/img/structure/B8611403.png)
![(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8611413.png)



![tert-Butyl(dimethyl)[(2-methylbut-3-en-1-yl)oxy]silane](/img/structure/B8611442.png)
![3-Methyl-1-[propyl(pyridin-4-yl)amino]-1H-indol-5-ol](/img/structure/B8611453.png)




